molecular formula C14H11ClINO B6134183 2-chloro-N-(4-iodo-2-methylphenyl)benzamide CAS No. 326898-57-1

2-chloro-N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B6134183
CAS No.: 326898-57-1
M. Wt: 371.60 g/mol
InChI Key: YDUSKXATIGEZRJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound offered for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Benzamide compounds are a significant area of study in scientific research. Structural analyses of related chlorobenzamide compounds have shown that the amide group can adopt specific conformations relative to the connected aromatic rings, a feature that can influence solid-state properties and molecular interactions . Furthermore, the benzamide moiety is a known constituent of various biologically active compounds, making it a structure of interest in medicinal chemistry research . Researchers value this family of compounds for exploring intermolecular bonding, such as N—H···O hydrogen bonds that can form infinite chains in crystal structures . Handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-iodo-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUSKXATIGEZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259887
Record name 2-Chloro-N-(4-iodo-2-methylphenyl)benzamide
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Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326898-57-1
Record name 2-Chloro-N-(4-iodo-2-methylphenyl)benzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4-iodo-2-methylphenyl)benzamide
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Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Benzamide (B126) Scaffolds

The creation of a benzamide scaffold involves the formation of an amide bond between a benzoic acid derivative and an amine. This transformation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where the amide bond is a prevalent feature in many drug candidates. mdpi.comacs.org

Amide Coupling Reactions

The most conventional method for synthesizing benzamides is the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride. This approach, often performed under Schotten-Baumann conditions, involves the acylation of the amine with the acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.orgyoutube.comiitk.ac.in The base is crucial as it prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and reduce the reaction yield. organic-chemistry.org This reaction is typically conducted in a two-phase system of an organic solvent and water. iitk.ac.injk-sci.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion, yielding the amide. jk-sci.com

Alternative Coupling Agents and Improved Selectivity

While the acyl chloride method is robust, direct condensation of a carboxylic acid and an amine requires the use of coupling agents to activate the carboxylic acid. mdpi.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. thermofisher.comchemistrysteps.compeptide.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.comwikipedia.org This intermediate is then susceptible to nucleophilic attack by the amine, which forms the amide bond and releases a urea (B33335) derivative as a byproduct. thermofisher.comchemistrysteps.com

To improve yields, reduce side reactions (like the formation of a stable N-acylurea), and minimize racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.compeptide.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine to provide the desired amide. thermofisher.comluxembourg-bio.com The use of such reagents allows the reaction to proceed under milder conditions and with greater selectivity.

Palladium-Catalyzed Coupling Approaches

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for forming carbon-nitrogen bonds. acs.org The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of N-aryl amides by enabling the coupling of aryl halides or pseudohalides with amides. wikipedia.orgsyr.edu

This reaction involves a catalytic cycle that typically begins with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.orglibretexts.org Subsequent steps involve coordination of the deprotonated amide to the palladium(II) center, followed by reductive elimination to form the N-aryl amide product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig groups, are crucial for enhancing catalyst stability and promoting the key steps of the catalytic cycle. wikipedia.orgyoutube.comrsc.org The development of various generations of these catalyst systems has expanded the reaction's scope to include less reactive coupling partners like aryl chlorides and a wide array of amide substrates under increasingly mild conditions. syr.eduorganic-chemistry.org

Targeted Synthesis of 2-chloro-N-(4-iodo-2-methylphenyl)benzamide

The synthesis of this compound is achieved by the coupling of two key precursors: an activated derivative of 2-chlorobenzoic acid and the aniline (B41778) derivative, 4-iodo-2-methylaniline (B78855).

Precursor Synthesis and Functionalization

2-Chlorobenzoyl chloride: This essential acylating agent can be prepared from 2-chlorobenzoic acid. A common and high-yielding method is the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂), often in a solvent like toluene, which typically proceeds to completion. guidechem.comchemicalbook.com Another route involves the chlorination of 2-chlorobenzaldehyde (B119727) in the presence of a catalyst like phosphorus pentachloride, which can produce the desired product in high yield and purity. chemicalbook.comgoogle.com

Comparison of Synthetic Routes to 2-Chlorobenzoyl chloride
Starting MaterialReagentsConditionsReported YieldReference
2-Chlorobenzoic acidThionyl chloride (SOCl₂)Toluene, 75°C, overnight~100% guidechem.comchemicalbook.com
2-ChlorobenzaldehydeChlorine (Cl₂), Phosphorus pentachloride (PCl₅)160°C, 6 hours93% google.com

4-Iodo-2-methylaniline: The synthesis of this substituted aniline can be approached in several ways. One effective method is a copper-catalyzed aromatic Finkelstein reaction, where 2-methyl-4-bromoaniline is treated with sodium iodide and a catalytic amount of copper(I) iodide. chemicalbook.com This reaction is typically performed under an inert atmosphere to protect the moisture- and oxygen-sensitive catalyst. chemicalbook.com An alternative approach involves the direct iodination of p-toluidine (B81030) (4-methylaniline) using reagents like ammonium (B1175870) iodide and copper iodide under oxygen pressure. prepchem.com

Comparison of Synthetic Routes to 4-Iodo-2-methylaniline
Starting MaterialReagentsConditionsReported YieldReference
2-Methyl-4-bromoanilineSodium iodide (NaI), Copper(I) iodide (CuI), N,N'-dimethylethylenediamine1,4-Dioxane, 110°C, 18 hoursNot specified chemicalbook.com
p-ToluidineAmmonium iodide, Copper(I) iodide, Ammonium dihydrogenphosphateBenzene (B151609)/Water, O₂ pressure (3-8 kg/cm²), 70°C, 3 hours82% prepchem.com

Optimization of Reaction Conditions and Yields

With the precursors in hand, the final step is the amide coupling reaction. A standard approach would be the Schotten-Baumann-type reaction between 2-chlorobenzoyl chloride and 4-iodo-2-methylaniline. Optimization of this reaction would focus on several key parameters to maximize the yield and purity of this compound.

Base: The choice and amount of base are critical. An inorganic base like sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270) can be used. jk-sci.com Using at least one equivalent of base is necessary to neutralize the HCl generated. organic-chemistry.org

Solvent: A biphasic solvent system (e.g., dichloromethane/water) is common for Schotten-Baumann reactions, but a single aprotic solvent may also be effective with an organic base. iitk.ac.in The choice of solvent can influence reaction rates and solubility of reactants and products.

Temperature: Amide formations from acyl chlorides are often exothermic and can typically be run at room temperature or with gentle cooling to control the reaction rate. iitk.ac.in

Addition Rate: Slow, controlled addition of the acyl chloride to the solution of the amine and base can help to minimize side reactions and control the reaction temperature.

Alternatively, a palladium-catalyzed approach could be employed, coupling 2-chlorobenzoyl chloride or 2-chlorobenzoic acid directly with 4-iodo-2-methylaniline. Optimization here would involve screening different palladium precursors (e.g., Pd(OAc)₂), ligands (e.g., biarylphosphines), bases (e.g., Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane) to identify the system that provides the highest yield and selectivity. rsc.orguwindsor.camdpi.com The catalyst loading is also a key variable; modern systems often operate efficiently at low, parts-per-million (ppm) levels of palladium. nih.gov

Derivatization Strategies for Structural Exploration

The structural framework of this compound offers multiple sites for chemical modification, enabling a systematic exploration of the structure-activity relationships (SAR). Derivatization strategies typically focus on three key areas: the benzoyl ring, the anilino moiety, and the incorporation of entirely new ring systems. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which can be critical for biological activity.

The 2-chlorobenzoyl ring is a common starting point for derivatization. Modifications can be achieved through various aromatic substitution reactions, targeting either the chlorine atom or the hydrogen atoms on the ring.

Electrophilic Aromatic Substitution (EAS): The introduction of new substituents onto the benzoyl ring can be accomplished via electrophilic aromatic substitution. The directing effects of the existing chloro (ortho-, para-directing) and the amide's carbonyl group (meta-directing) will influence the position of the incoming electrophile. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. chemmethod.com For instance, Friedel-Crafts acylation is a widely used method for the benzoylation of aromatic compounds. chemmethod.com

Below is a table outlining potential modifications to the benzoyl ring.

Reaction Type Reagent/Conditions Position of Modification Resulting Substituent Potential Product Class
Nucleophilic SubstitutionR-NH₂ (Amine)C-2-NHR2-(Amino)-N-(4-iodo-2-methylphenyl)benzamides
Nucleophilic SubstitutionR-OH / Base (Alkoxide)C-2-OR2-(Alkoxy)-N-(4-iodo-2-methylphenyl)benzamides
Electrophilic SubstitutionHNO₃ / H₂SO₄C-4 or C-6-NO₂2-Chloro-nitro-N-(4-iodo-2-methylphenyl)benzamides
Electrophilic SubstitutionRCOCl / AlCl₃C-4 or C-6-COR2-Chloro-acyl-N-(4-iodo-2-methylphenyl)benzamides

The 4-iodo-2-methylphenyl (anilino) portion of the molecule presents two primary sites for chemical manipulation: the iodine atom and the methyl group.

Modification of the Iodo Group: The iodine substituent is particularly valuable for derivatization as it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), and Buchwald-Hartwig (amines) couplings can introduce a vast array of functional groups at the C-4 position, including aryl, heteroaryl, alkyl, and amino groups.

Modification of the Methyl Group: The methyl group at the C-2 position can also be functionalized. For example, free-radical halogenation can convert the methyl group into a halomethyl group (e.g., -CH₂Br), which is a reactive electrophile that can subsequently be displaced by various nucleophiles to introduce new functionalities. Alternatively, oxidation of the methyl group can yield a carboxylic acid, providing another point for further chemical elaboration, such as amide or ester formation.

The following table summarizes potential derivatization strategies for the anilino moiety.

Target Group Reaction Type Reagent/Conditions Resulting Substituent at Target Position Potential Product Class
Iodo (C-4)Suzuki CouplingR-B(OH)₂, Pd catalyst, Base-R (Aryl, Heteroaryl)N-(4-Aryl-2-methylphenyl)-2-chlorobenzamides
Iodo (C-4)Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, Base-C≡C-RN-(4-Alkynyl-2-methylphenyl)-2-chlorobenzamides
Iodo (C-4)Buchwald-HartwigR₂NH, Pd catalyst, Base-NR₂N-(4-Amino-2-methylphenyl)-2-chlorobenzamides
Methyl (C-2)Radical HalogenationN-Bromosuccinimide (NBS), Initiator-CH₂BrN-(2-Bromomethyl-4-iodophenyl)-2-chlorobenzamides
Methyl (C-2)OxidationKMnO₄ or other strong oxidant-COOH4-Iodo-2-(2-chlorobenzamido)benzoic acid

Incorporating heterocyclic systems into the benzamide scaffold is a widely employed strategy in medicinal chemistry to access novel chemical space and modulate pharmacological properties. walshmedicalmedia.com Heterocycles can be introduced by either constructing them onto the existing framework or by replacing one of the aryl rings with a heterocyclic core. nih.govmsu.edu

Annulation Reactions: A new heterocyclic ring can be fused to either the benzoyl or anilino ring. This is typically achieved by introducing reactive functional groups onto the rings that can then undergo intramolecular cyclization. For example, a derivative containing an amino group ortho to the benzamide's carbonyl could be cyclized to form a quinazolinone system. nih.govorientjchem.org Photocatalysis has also emerged as a method for intramolecular cyclization to form structures like isoindolinones from benzamide precursors. rsc.org

Replacement of Aromatic Rings: Either the 2-chlorobenzoyl or the 4-iodo-2-methylphenyl ring can be replaced entirely with a heteroaromatic ring system. For example, reacting a heteroaromatic carboxylic acid (such as nicotinic acid or indole-2-carboxylic acid) with 4-iodo-2-methylaniline would result in a heteroaromatic amide analog. nih.gov

Attachment of Heterocyclic Substituents: As mentioned in the previous section, heterocyclic rings can be appended as substituents to the anilino moiety via cross-coupling reactions at the iodo position. Similarly, heterocycles can be introduced onto the benzoyl ring through nucleophilic substitution of the chlorine atom or by building them off other introduced functional groups. A variety of N-substituted benzamide derivatives containing cyclic amine fragments have been synthesized and evaluated for biological activity. researchgate.net

The table below provides an overview of strategies for incorporating heterocyclic systems.

Strategy General Approach Example Heterocyclic System Reference
Ring AnnulationIntramolecular cyclization of a substituted benzamide derivative.Quinazolinone nih.govorientjchem.org
Ring AnnulationPhotocatalytic intramolecular C-H amination.Isoindolinone rsc.org
Ring ReplacementSynthesis from a heterocyclic carboxylic acid and an aniline derivative.Indole, Pyrrole nih.gov
Ring ReplacementSynthesis from a benzoyl chloride and a heteroaromatic amine.Pyrazole acs.org
Substituent AttachmentSuzuki or other cross-coupling reaction on the iodo-substituted anilino ring.Pyridine, Thiophene-
Substituent AttachmentNucleophilic substitution of the chloro-substituent on the benzoyl ring.Morpholine, Piperazine researchgate.net

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies of Benzamide (B126) Derivatives

While a crystal structure for 2-chloro-N-(4-iodo-2-methylphenyl)benzamide has not been specifically reported, X-ray crystallography studies of similar benzamides provide a robust framework for predicting its molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation and Torsion Angles

The conformation of N-aryl benzamides is largely defined by the torsion angles around the amide linkage. In related structures, such as 2-chloro-N-(4-methylphenyl)benzamide, the benzoyl and aniline (B41778) rings are significantly twisted relative to each other, with reported dihedral angles around 82.8°. nih.govresearchgate.net This significant twist is a common feature in ortho-substituted benzanilides and is expected in this compound due to steric hindrance from the ortho-chloro and ortho-methyl substituents.

Torsion AngleExpected Value (°)*Reference Compound
Dihedral angle (benzoyl vs. aniline ring)~832-chloro-N-(4-methylphenyl)benzamide nih.govresearchgate.net
Amide vs. Aniline Ring Dihedral~37N-(4-chlorophenyl)-2-methylbenzamide nih.govnist.gov
Amide vs. Benzoyl Ring Dihedral~46N-(4-chlorophenyl)-2-methylbenzamide nih.govnist.gov
C(aromatic)-C(carbonyl)-N-C(aromatic)~1782-chloro-N-(4-methylphenyl)benzamide nih.govresearchgate.net

*Values are based on closely related structures and serve as estimations.

Hydrogen Bonding Networks in Crystalline Structures

A consistent feature in the crystal structures of N-substituted benzamides is the formation of intermolecular N–H···O hydrogen bonds. nih.govresearchgate.netnih.govnist.govresearchgate.net These interactions typically link molecules into infinite chains or centrosymmetric dimers. nih.gov For example, in 2-chloro-N-(4-methylphenyl)benzamide, molecules are linked into infinite chains running along the c-axis via N–H···O hydrogen bonds. nih.govresearchgate.net Similarly, in 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide, O–H···O hydrogen bonds generate chains propagating along the c-axis. nih.gov It is highly probable that the crystal structure of this compound would also be stabilized by such N–H···O hydrogen bonding motifs, forming one-dimensional chains. Intramolecular hydrogen bonds, such as N–H···O, may also be present, leading to the formation of S(6) ring motifs. nih.gov

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the molecular structure of synthesized compounds. While specific spectra for this compound are not available, the expected spectral features can be predicted based on the functional groups present and data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10-10.5 ppm, as seen in similar structures like 2-chloro-N-phenylbenzamide. rsc.org The aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm). The methyl protons on the aniline ring would give rise to a singlet at approximately δ 2.8-3.1 ppm. rsc.org

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the range of δ 166-169 ppm. rsc.orgrsc.org The carbon atoms attached to the electronegative chlorine and iodine atoms would also have distinct chemical shifts, which can be predicted using empirical calculations, though experimental verification is necessary.

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Amide (N-H)10.0 - 10.5-
Aromatic (Ar-H)7.0 - 8.0120 - 140
Methyl (CH₃)2.8 - 3.1~21
Carbonyl (C=O)-166 - 169

*Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, would appear as a strong absorption between 1630 and 1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, is typically found around 1520-1570 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-Cl and C-I stretching vibrations at lower frequencies.

Functional GroupCharacteristic IR Absorption Band (cm⁻¹)*
N-H Stretch3200 - 3400
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1520 - 1570
Aromatic C-H Stretch~3000 - 3100
Aromatic C=C Stretch~1450 - 1600

*Typical ranges for the specified functional groups.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For aromatic amides, a characteristic fragmentation pathway involves the cleavage of the amide bond (N–CO). nih.govrsc.org This process typically results in the formation of a stable, resonance-stabilized benzoyl cation. nih.gov

In the case of this compound, electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to its molecular weight. The primary fragmentation would likely be the cleavage of the N-CO bond, leading to two main fragments: the 2-chlorobenzoyl cation and the 4-iodo-2-methylphenylaminyl radical. The 2-chlorobenzoyl cation would be particularly stable due to resonance delocalization and would likely be observed as a prominent peak in the mass spectrum. Further fragmentation of this cation could involve the loss of a chlorine atom or a carbon monoxide molecule.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment NameChemical FormulaPredicted m/z
Molecular IonC₁₄H₁₁ClINO⁺398.96
2-chlorobenzoyl cationC₇H₄ClO⁺139.00
4-iodo-2-methylphenylaminyl radicalC₇H₇IN⁺247.96

Quantum Chemical Computations for Structural Insights

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. Although specific DFT calculations for this compound have not been reported, studies on analogous compounds, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, provide valuable insights. chemrxiv.org These studies often focus on the analysis of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-iodo-2-methylphenyl ring, particularly on the iodine and nitrogen atoms, which are regions of high electron density. Conversely, the LUMO is likely to be centered on the electron-deficient 2-chlorobenzoyl moiety, specifically around the carbonyl group and the chlorinated benzene (B151609) ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The presence of electron-withdrawing (chloro) and electron-donating (methyl, iodo) groups will influence this energy gap.

The MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amide and methyl groups would exhibit positive potential (blue regions), suggesting their vulnerability to nucleophilic attack.

Table 2: Predicted DFT-Derived Properties for this compound (by analogy)

PropertyPredicted Characteristic
HOMO LocalizationPrimarily on the 4-iodo-2-methylphenyl ring
LUMO LocalizationPrimarily on the 2-chlorobenzoyl moiety
HOMO-LUMO Energy GapModerate, indicating potential for reactivity
Molecular Electrostatic Potential (Negative)Around carbonyl oxygen and chlorine atom
Molecular Electrostatic Potential (Positive)Around amide and methyl hydrogens

In this compound, the presence of a chloro group on the 2-position of the benzoyl ring and a methyl group on the 2-position of the phenyl ring will introduce significant steric strain. This steric hindrance will likely force the two aromatic rings to adopt a non-coplanar orientation. The dihedral angle between the plane of the benzoyl ring and the plane of the 4-iodo-2-methylphenyl ring is expected to be substantial.

Furthermore, the conformation around the amide bond is crucial. While the amide bond itself is generally planar, rotation around the adjacent single bonds allows for different spatial arrangements. The cis and trans conformations with respect to the carbonyl oxygen and the hydrogen of the N-H group are possible. For most N-substituted benzamides, the trans conformation is energetically favored. nih.gov

Table 3: Comparison of Dihedral Angles in Structurally Related Compounds

CompoundDihedral Angle between Aromatic RingsReference
2-chloro-N-(4-methylphenyl)benzamide~82.8° nih.gov
2-chloro-N-(2-methylphenyl)benzamide~4.1° researchgate.net
Predicted for this compoundExpected to be significant due to ortho-substituentsN/A

Structure Activity Relationship Sar Studies in Molecular Systems

Elucidation of Key Structural Features for Biological Activity

The biological activity of benzamide (B126) derivatives is intricately linked to the nature and position of substituents on both the benzoyl and aniline (B41778) rings. These modifications can influence the molecule's conformation, electronic properties, and ability to interact with biological targets.

Halogen substituents play a significant role in modulating the biological activity of N-phenylbenzamides. The presence of chlorine and iodine in "2-chloro-N-(4-iodo-2-methylphenyl)benzamide" is expected to significantly influence its physicochemical properties and, consequently, its biological profile.

In studies of related N-(substituted phenyl)-2-chloroacetamides, it was observed that halogenated substituents on the p-position of the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active compounds against microbial strains. nih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

The nature of the halogen and its position can have distinct effects. For instance, in a series of halogenated disinfectants acting as inhibitors of 5α-reductase type 1, hexachlorophene (B1673135) demonstrated the highest potency, suggesting that the degree and nature of halogenation are critical for activity. nih.gov Structure-activity analyses of these compounds revealed correlations between inhibitory potency and properties such as LogP, molecular weight, and halogen content. nih.gov

The electronic effects of halogens are also crucial. Generally, electron-withdrawing groups on the N-phenyl ring of benzamide derivatives have been found to be beneficial for certain biological activities. nih.govbohrium.com In a study on antischistosomal N-phenylbenzamides, analogs with electron-withdrawing substituents showed improved potency. nih.gov

The following table summarizes the antimicrobial activity of some halogenated N-(substituted phenyl)-2-chloroacetamides, illustrating the impact of halogen substitution.

CompoundSubstituentGram-positive bacteria activityGram-negative bacteria activityFungal activity
N-(4-chlorophenyl)-2-chloroacetamide4-ClHighHighModerate
N-(4-fluorophenyl)-2-chloroacetamide4-FHighHighModerate
N-(3-bromophenyl)-2-chloroacetamide3-BrHighHighModerate

Data synthesized from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

The presence of a methyl group on the aniline ring, as in "this compound," can have a profound effect on the molecule's conformation and binding affinity. The positioning of this alkyl group is critical.

A literature analysis of over 2000 cases of methyl group addition to lead compounds revealed that this modification can lead to a significant boost in activity, with an 8% frequency of a tenfold or more increase in activity. nih.gov Methyl substitutions ortho to an aryl ring can be particularly effective at improving activity by inducing a favorable conformational change. nih.gov This pre-organization of the unbound molecule to a conformation that is more complementary to the binding site can lead to a significant improvement in binding affinity. nih.gov

In the context of aryl benzamide derivatives acting as negative allosteric modulators of mGluR5, the introduction of a methyl group can have varied effects depending on its position. For instance, one study showed that a molecule without any substituent was more active than a similar molecule with a methyl group at a specific position. nih.gov Conversely, in another series of compounds, the replacement of an F atom with a methyl group led to increased potency. nih.gov

The primary role of the methyl group is often to engage in hydrophobic interactions within the binding pocket of a target protein. The burial of a methyl group in a hydrophobic region of the protein is a key contributor to enhanced binding affinity. nih.gov

The position of substituents on both the benzoyl and aniline rings is a critical determinant of biological activity. Ortho, meta, and para substitutions can lead to vastly different biological outcomes.

In a study of antischistosomal N-phenylbenzamides, shifting a nitro (NO₂) substituent on the anilide portion from the para to the meta position enhanced potency. nih.gov Similarly, moving the nitro group from the ortho to the meta position on the anilide ring also increased activity, highlighting the importance of the meta-substitution pattern for this particular biological activity. nih.gov However, in the same study, for a different analog, shifting a trifluoromethyl (CF₃) group from the para to the meta position resulted in a loss of potency. nih.gov

The crystal structure of 2-chloro-N-(4-methylphenyl)benzamide reveals that the ortho-chloro atom in the benzoyl ring is positioned syn to the C=O bond. nih.govresearchgate.net This specific conformation, influenced by the ortho substituent, can affect how the molecule presents itself to a biological target. In 2-chloro-N-(2-methylphenyl)benzamide, the ortho-methyl group in the anilino ring is positioned syn to the N-H bond. researchgate.net These conformational preferences dictated by the substituent position are crucial for receptor binding.

The biological activity of chloroacetamides has also been shown to vary with the position of substituents on the phenyl ring, leading to differential efficacy against various microbial strains. nih.govresearchgate.net

Design and Synthesis of Analog Libraries for SAR Probing

The systematic probing of structure-activity relationships for compounds like "this compound" relies on the design and synthesis of analog libraries. This involves the rational and systematic variation of substituents to map the chemical space and identify key structural features for optimal biological activity.

The rational design of new benzamide analogs is often guided by existing knowledge of the target structure or known SAR from related series of compounds. A common strategy involves a deconstruction-reconstruction approach, where known active molecules are broken down into key fragments that are then reassembled in novel combinations. researchgate.net

For instance, in the design of benzamide-based histone deacetylase (HDAC) inhibitors, a rational molecular modification approach was used to create new derivatives. nih.gov This involved focusing on the length of the molecule and the nature of substituents on the terminal benzene (B151609) rings. nih.gov Similarly, the design of novel benzamides as anti-inflammatory agents involved virtual screening by docking designed compounds into the active site of the COX-2 receptor to predict favorable binding modes.

Another key principle is the use of isosteric replacements, where one functional group is replaced by another with similar steric and electronic properties. An example is the replacement of a C=C bond with an N=N bond in an antischistosomal N-phenylbenzamide analog. nih.gov

A cornerstone of SAR probing is the systematic variation of substituents on the core scaffold. This involves creating a library of analogs where different functional groups are introduced at various positions on the aromatic rings.

For example, a series of N-phenylbenzamide analogs was synthesized to explore the SAR for antischistosomal activity. nih.gov This involved incorporating various electron-withdrawing functionalities to investigate their impact on potency. In another study, a series of new 2-phenoxybenzamides were prepared to gain insights into their structure-activity relationships for antiplasmodial activity. mdpi.com The synthesis involved the systematic replacement of substituents on the phenoxy ring and the piperazinyl moiety. mdpi.com

The synthesis of such libraries often involves common synthetic routes. For instance, many benzamide derivatives are prepared through the reaction of a substituted benzoyl chloride with a substituted aniline. bohrium.comnih.gov A general procedure for preparing benzamide derivatives involves reacting benzoic acid derivatives with thionyl chloride to form the corresponding benzoyl chlorides, which are then reacted with the desired amine. nih.gov

The following table provides an example of a synthetic scheme for generating a library of N-phenylbenzamide derivatives.

StepReactantsReagents and ConditionsProduct
1Substituted Benzoic AcidThionyl Chloride, DMF (catalyst), RefluxSubstituted Benzoyl Chloride
2Substituted Benzoyl Chloride, Substituted AnilineBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)N-(Substituted phenyl)-substituted benzamide

This represents a generalized synthetic route for creating a library of benzamide analogs. nih.gov

Computational Approaches in SAR Analysis

Computational methods are pivotal in modern drug discovery and medicinal chemistry for predicting the biological activity of chemical compounds and guiding the design of new, more effective molecules. These approaches for structure-activity relationship (SAR) analysis are broadly categorized into quantitative structure-activity relationship (QSAR) modeling, and ligand-based and structure-based design methodologies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

A comprehensive search of scientific databases and chemical literature yielded no specific QSAR studies for this compound. Consequently, no data tables of molecular descriptors or predictive activity models for this compound can be provided.

Ligand-Based and Structure-Based Design Methodologies

Ligand-based and structure-based design are two cornerstone strategies in computational drug design.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules—the ligands—that bind to the target. By comparing the structural and electronic properties of a set of known active and inactive molecules, a pharmacophore model can be developed. This model represents the key molecular features necessary for biological activity. Common ligand-based methods include pharmacophore modeling and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Structure-Based Design: When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design methods can be employed. These techniques involve docking candidate molecules into the active site of the target to predict their binding affinity and orientation. This allows for the rational design of new molecules with improved binding characteristics. Molecular dynamics simulations can further be used to study the stability of the ligand-receptor complex over time.

Despite the broad application of these methodologies to the benzamide class of compounds, no specific ligand-based or structure-based design studies have been published for this compound. Therefore, no data tables detailing docking scores, binding energies, or pharmacophore models involving this specific compound are available.

Mechanistic Investigations at the Molecular and Cellular Level

Investigation of Anti-Microbial Mechanisms (In Vitro)

Anti-Tubercular Activity (e.g., Mycobacterium tuberculosis)

No research findings or data on the anti-tubercular activity of 2-chloro-N-(4-iodo-2-methylphenyl)benzamide against Mycobacterium tuberculosis were identified in the search results. While some studies discuss the anti-tubercular properties of other benzimidazole (B57391) derivatives and salicylanilides, this information is not directly applicable to the specified compound. nih.govnih.gov

Anti-Viral Activity (e.g., Influenza A virus, Feline herpes virus, Coxsackie virus B4, HIV-1)

There were no specific research findings or data detailing the anti-viral activity of this compound against Influenza A virus, Feline herpes virus, Coxsackie virus B4, or HIV-1. The search results provided general information on various antiviral agents and the activity of other benzamide (B126) derivatives against different viruses, but none of the retrieved documents mentioned the specific compound requested. nih.govnih.govjpmh.orgnih.govnih.govnih.govnih.govescholarship.orgresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Advanced Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-target complex. This is instrumental in drug discovery for forecasting the interaction between a small molecule, such as 2-chloro-N-(4-iodo-2-methylphenyl)benzamide, and a protein target.

The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a protein's active site and to estimate the strength of this interaction, known as the binding affinity. While specific docking data for this compound is not publicly available, research on analogous structures provides a valuable comparative framework. For instance, studies on similar benzamide (B126) derivatives often reveal key interactions that stabilize the ligand-protein complex, and these interactions can be extrapolated to the target compound. The binding affinity is typically quantified by a scoring function that calculates the free energy of binding.

The stability of a ligand in a protein's binding pocket is dictated by a network of non-covalent interactions with surrounding amino acid residues. For this compound, several key interactions can be anticipated:

Hydrogen Bonding: The central amide moiety is a prime candidate for forming hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.

Hydrophobic Interactions: The two phenyl rings and the methyl substituent create hydrophobic regions that can favorably interact with nonpolar amino acid side chains.

π-π Stacking: The aromatic nature of the phenyl rings allows for potential π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

A study on the closely related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, which was docked against an anti-inflammatory receptor, highlighted the importance of such interactions in achieving a stable binding mode. Based on this, a hypothetical interaction profile for this compound can be proposed.

Interaction TypePotential Interacting Residues (Hypothetical)
Hydrogen BondingAspartic Acid, Glutamic Acid, Serine, Threonine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenylalanine, Tyrosine, Tryptophan

Molecular Dynamics Simulations for Conformational Sampling

To gain a more dynamic understanding of molecular interactions, molecular dynamics (MD) simulations are employed. This technique simulates the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. Although no specific MD simulation studies have been published for this compound, the methodology is well-established for benzamide derivatives. Such simulations would allow for the assessment of the stability of docked poses, the observation of induced-fit effects in the protein, and a more accurate calculation of binding free energies.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like this compound, a pharmacophore model would highlight the spatial arrangement of its hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. This model can then be used as a query in virtual screening to search large chemical databases for other compounds that match these features and are, therefore, potential candidates for the same biological target. While a specific pharmacophore model for this compound has not been reported, a hypothetical model can be constructed based on its key structural elements.

Pharmacophore FeatureCorresponding Moiety in this compound
Hydrogen Bond DonorN-H of the amide group
Hydrogen Bond AcceptorC=O of the amide group
Aromatic Ring2-chlorophenyl ring
Aromatic Ring4-iodo-2-methylphenyl ring
Hydrophobic CenterMethyl group

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate these properties.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For this compound, the MEP map is expected to show a significant negative potential around the electronegative chlorine, iodine, and carbonyl oxygen atoms, marking them as likely sites for electrophilic interaction. Conversely, a positive potential is anticipated around the amide proton, identifying it as a potential hydrogen bond donor. These predictions are supported by DFT studies on the analogous compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, which show a similar distribution of electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For this compound, an FMO analysis would calculate the energies of these orbitals. The HOMO is typically associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, regions with high HOMO density are susceptible to electrophilic attack, whereas areas with high LUMO density are targets for nucleophiles.

Without specific computational results, a qualitative prediction would suggest that the electron-rich aromatic rings and the lone pairs on the oxygen and nitrogen atoms would contribute significantly to the HOMO. In contrast, the LUMO would likely be distributed over the benzamide moiety, influenced by the electron-withdrawing effects of the chloro and iodo substituents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value RangeSignificance
HOMO EnergyTypically -5 to -7 eVIndicates electron-donating ability
LUMO EnergyTypically -1 to -3 eVIndicates electron-accepting ability
HOMO-LUMO GapTypically 3 to 5 eVRelates to chemical reactivity and stability

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not based on actual computational results for this compound.

Nucleophilic Aromatic Substitution (SNAr) Mechanism Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In this compound, the chlorine atom on the benzoyl ring is a potential site for SNAr. Computational investigations would model the reaction pathway of a nucleophile attacking the carbon atom bonded to the chlorine. These studies would calculate the activation energies and the geometries of the transition states and intermediates. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. The first step, which is typically rate-determining, is the formation of the Meisenheimer complex. The second step is the rapid departure of the leaving group to restore aromaticity.

Computational modeling could elucidate the role of the N-(4-iodo-2-methylphenyl) group in modulating the reactivity of the chloro-substituted ring. It could also compare the likelihood of substitution at the chloro- versus the iodo-substituted position, although SNAr reactions involving iodine as a leaving group are less common than with chlorine.

Applications As Biochemical Probes and Research Tools

Utilization in Enzyme Activity Assays

There is currently no available scientific literature detailing the use of 2-chloro-N-(4-iodo-2-methylphenyl)benzamide in enzyme activity assays. Research on other substituted benzamides suggests that this class of compounds can interact with various enzymes. For instance, some benzamide (B126) derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. However, without specific studies on this compound, its potential role or efficacy in enzyme assays remains purely speculative.

Application in Protein Interaction Studies

No published research could be identified that describes the application of this compound in protein interaction studies. The presence of an iodine atom in a molecule can be leveraged in techniques such as X-ray crystallography to solve protein structures through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing, as iodine is a heavy atom. Additionally, radioiodinated ligands can be used in binding assays to study protein-ligand interactions. nih.gov However, there are no specific reports of this compound being used for these purposes.

Development of Chemical Biology Tools

The development of this compound into specific chemical biology tools has not been reported in the scientific literature. Chemical biology often involves designing and synthesizing molecules with specific functionalities to probe biological systems. While the structural motifs of this compound—a substituted benzamide—are found in various biologically active molecules, there is no evidence to suggest that this compound has been specifically adapted or functionalized for use as a chemical biology tool. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

While the existing biological profile of 2-chloro-N-(4-iodo-2-methylphenyl)benzamide may be established in certain areas, a vast and fertile ground for investigation lies in the exploration of novel biological targets. The structural motifs present in the molecule, including the chlorinated benzoyl ring and the iodinated methylphenylamine moiety, suggest the potential for interactions with a wide array of proteins and enzymes.

Future research should systematically screen this compound against diverse panels of biological targets to identify unforeseen activities. This could involve high-throughput screening campaigns against kinase panels, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Benzamide (B126) derivatives have shown activity against a variety of targets, and a comprehensive screening approach could reveal unexpected therapeutic applications for this compound. For instance, various benzamide derivatives have been investigated for their potential as antidiabetic agents by acting as glucokinase activators nih.gov.

Table 1: Potential Novel Biological Target Classes for this compound

Target ClassRationale for ExplorationPotential Therapeutic Areas
KinasesMany kinase inhibitors possess substituted aromatic rings.Oncology, Inflammatory Diseases
GPCRsThe molecule's size and functionality are suitable for GPCR binding.CNS Disorders, Metabolic Diseases
Ion ChannelsHalogenated compounds can modulate ion channel activity.Neuropathic Pain, Cardiac Arrhythmias
Nuclear ReceptorsThe lipophilic nature may facilitate nuclear receptor interaction.Endocrinology, Metabolic Syndrome
Epigenetic TargetsAmide-containing structures can interact with histone deacetylases (HDACs).Oncology, Neurological Disorders

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its analogues is paramount for enabling extensive structure-activity relationship (SAR) studies. While classical amide bond formation reactions are likely employed for its current synthesis, the development of more advanced and sustainable methodologies could significantly accelerate research in this area.

Future synthetic efforts could focus on late-stage functionalization techniques. These methods would allow for the rapid diversification of the core structure at a late point in the synthetic sequence, providing access to a broad range of analogues for biological testing. For example, developing novel cross-coupling reactions to modify the chloro and iodo substituents could yield derivatives with altered physicochemical and pharmacological properties. Furthermore, exploring flow chemistry and microwave-assisted synthesis could offer advantages in terms of reaction speed, scalability, and safety. The synthesis of related benzamide derivatives often involves multi-step procedures including the formation of an acid chloride followed by reaction with an appropriate amine nih.gov.

Integration of Artificial Intelligence in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery and design stmjournals.com. These powerful computational tools can be leveraged to accelerate the optimization of this compound as a therapeutic lead. AI can be instrumental in various stages, from predicting biological activity to designing novel analogues with improved properties nih.gov.

Table 2: Applications of Artificial Intelligence in the Development of this compound

AI ApplicationDescriptionPotential Impact
Virtual Screening Screening large virtual libraries of compounds against a biological target to identify potential hits.Rapid identification of new analogues with desired activity.
QSAR Modeling Developing quantitative structure-activity relationship models to predict the biological activity of new analogues.Guided design of more potent compounds.
De Novo Design Using generative models to design novel molecules with optimized properties.Exploration of novel chemical space around the core scaffold.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of virtual compounds.Early deselection of compounds with poor drug-like properties.

Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive and unbiased view of the molecular changes induced by the compound in a biological system genome.gov.

By treating cells or animal models with this compound and analyzing the subsequent changes across multiple omics layers, researchers can identify the specific pathways and biological networks that are modulated. This approach can help to elucidate the compound's mechanism of action, identify potential biomarkers of response, and uncover off-target effects maastrichtuniversity.nl. The integration of spatial multi-omics can further provide insights into the spatial context of these molecular changes within tissues opnme.com. Such comprehensive analyses can reveal novel mechanisms and potential new therapeutic indications nih.gov.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-chloro-N-(4-iodo-2-methylphenyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-iodo-2-methylaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) at 0–25°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yield optimization requires strict control of stoichiometry, anhydrous conditions, and reaction time (monitored by TLC). Impurities often arise from incomplete acylation or hydrolysis of the acyl chloride .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify substituent patterns (e.g., aromatic protons, methyl/iodo groups).
  • IR : Confirm amide C=O stretching (~1650–1680 cm1^{-1}) and C–I vibrations (~500–600 cm1^{-1}).
  • X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves bond lengths/angles and confirms regiochemistry. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What are the primary biological targets or pathways investigated for this benzamide derivative?

  • Methodological Answer : Preliminary studies on analogous benzamides suggest interactions with P2X7 purinergic receptors (implicated in inflammation) and tyrosine kinase enzymes. Target validation involves competitive binding assays (radioligands or fluorescence polarization) and cellular assays (e.g., IL-1β release for P2X7 activity). Structural analogs with halogen substitutions show enhanced receptor affinity due to hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar benzamides?

  • Methodological Answer : Discrepancies often arise from substituent effects (e.g., iodo vs. chloro groups) or assay conditions. Systematic structure-activity relationship (SAR) studies should:

  • Compare IC50_{50} values across standardized assays (e.g., fixed ATP concentrations in kinase assays).
  • Use molecular docking (AutoDock Vina, Schrödinger) to model halogen bonding with target active sites.
  • Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies optimize regioselectivity and purity in large-scale synthesis?

  • Methodological Answer :

  • Regioselectivity : Use directing groups (e.g., methyl in 2-methylphenyl) to control electrophilic substitution.
  • Purity : Employ high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) for final purification.
  • Process Optimization : Design of experiments (DoE) models (e.g., response surface methodology) to balance temperature, solvent polarity, and catalyst loading .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The iodo substituent increases molecular weight and logP, potentially affecting bioavailability.
  • Toxicity Screening : Use ProTox-II to assess hepatotoxicity and mutagenicity risks. Halogenated benzamides may require metabolic stability assays (e.g., microsomal incubation) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/water mixtures (1:1) at 4°C improves crystal quality.
  • Data Collection : High-resolution datasets (d ≤ 0.8 Å) mitigate absorption errors from iodine (λ = 0.71073 Å). Anomalous scattering from iodine aids phasing in SHELXD.
  • Refinement : SHELXL constraints (e.g., rigid-body refinement for aromatic rings) and ORTEP-3 for thermal ellipsoid visualization .

Q. How do researchers analyze the compound’s interaction with biological membranes or proteins?

  • Methodological Answer :

  • Membrane Permeability : Parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers.
  • Protein Binding : Surface plasmon resonance (SPR) with immobilized targets (e.g., BSA for plasma protein binding studies).
  • Cryo-EM : For large targets, single-particle analysis resolves binding conformations at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.